molecular formula C4H7B B1329624 1-Butene, 2-bromo- CAS No. 23074-36-4

1-Butene, 2-bromo-

Cat. No.: B1329624
CAS No.: 23074-36-4
M. Wt: 135 g/mol
InChI Key: HQMXRIGBXOFKIU-UHFFFAOYSA-N
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Description

1-Butene, 2-bromo- (also known as 2-bromo-1-butene) is an organic compound with the molecular formula C₄H₇Br. It is a member of the alkene family, characterized by the presence of a bromine atom attached to the second carbon of the butene chain. This compound is commonly used in organic synthesis and serves as a building block for various chemical reactions .

Scientific Research Applications

1-Butene, 2-bromo- has several applications in scientific research:

Safety and Hazards

“1-Butene, 2-bromo-” is considered hazardous . It is highly flammable and its vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butene, 2-bromo- can be synthesized through the bromination of 1-butene. The reaction involves the addition of bromine (Br₂) to 1-butene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via a cyclic bromonium ion intermediate, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of 1-butene, 2-bromo- typically involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Butene, 2-bromo- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or cyanide (CN⁻).

    Elimination Reactions: It can undergo dehydrohalogenation to form butadiene or other alkenes.

    Addition Reactions: It can react with halogens (Cl₂, Br₂) to form dihalides

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Addition: Halogens in inert solvents like carbon tetrachloride.

Major Products:

    Substitution: 2-buten-1-ol, 3-buten-2-ol, and 1,3-butadiene.

    Elimination: Butadiene.

    Addition: Vicinal dihalides.

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMXRIGBXOFKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066853
Record name 1-Butene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23074-36-4
Record name 2-Bromo-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23074-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butene, 2-bromo-
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Record name 1-Butene, 2-bromo-
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Record name 1-Butene, 2-bromo-
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Record name 2-bromobut-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 2-bromo-1-butene be used to generate specific radical species for studying unimolecular dissociation dynamics?

A1: 2-Bromo-1-butene serves as a photolytic precursor for generating the 1-buten-2-yl radical. [] Upon irradiation with 193 nm light under collisionless conditions, the molecule undergoes C-Br bond fission, producing the 1-buten-2-yl radical with varying degrees of internal energy. [] By resolving the velocities of the radicals and their dissociation products, researchers can identify the energy thresholds for different unimolecular reaction pathways, such as C-C and C-H bond fission. [] This approach provides valuable insights into the dissociation dynamics of this radical species.

Q2: What are the advantages of employing 2-bromo-1-butene in palladium-catalyzed Suzuki cross-coupling reactions?

A2: 2-Bromo-1-butene participates effectively as an electrophilic coupling partner in palladium-catalyzed Suzuki cross-coupling reactions with primary alkylboronic acids. [] This reaction utilizes the air-stable catalyst PdCl(C3H5)(dppb) alongside Cs2CO3 as a base in toluene or xylene. [] Notably, the position of the substituent on the alkenyl bromide, whether α- or β-substituted, has minimal influence on the reaction yield. [] This method allows for the efficient synthesis of a diverse range of alkyl-substituted alkenes.

Q3: Can 2-bromo-1-butene be used in stereoselective synthesis, and what are some examples?

A3: Yes, 2-bromo-1-butene is a valuable starting material for stereoselective synthesis. For instance, it can be converted to 1-ethylethenylmagnesium bromide, which reacts with chiral boronic esters to generate enantioenriched compounds. [] A specific example involves the synthesis of (4S,6S,7S)-7-hydroxy-4,6-dimethylnonanone, the pheromone of the cigarette beetle. [] This synthesis leverages the stereoselectivity of boronic ester chemistry, highlighting the utility of 2-bromo-1-butene in constructing complex chiral molecules.

Q4: Are there any spectroscopic studies on 2-bromo-1-butene that reveal information about its structure?

A4: While the provided abstracts do not delve into specific spectroscopic data for 2-bromo-1-butene, research exists on the vibrational assignment and rotational isomerism of this molecule. [] This type of study likely utilizes techniques like infrared and Raman spectroscopy to characterize the vibrational modes of the molecule and to identify different conformations arising from rotation around the C-C single bond.

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